Echinomicina

Descripción general

Descripción

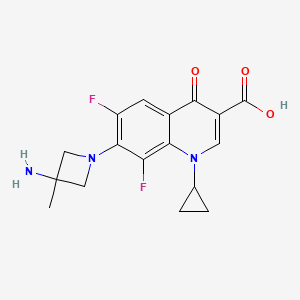

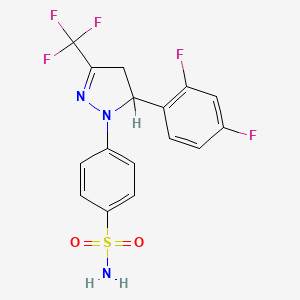

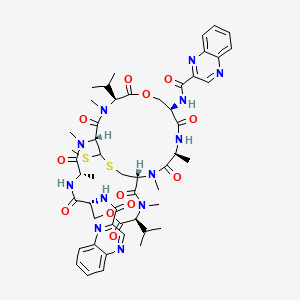

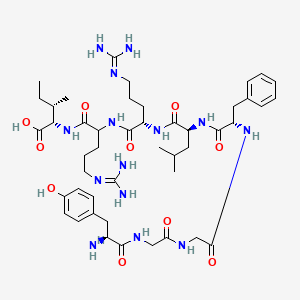

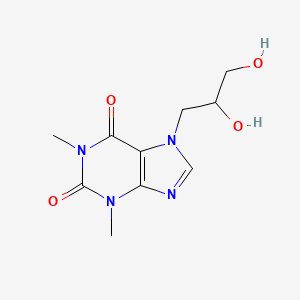

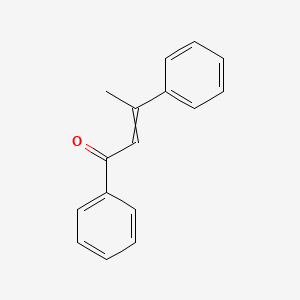

Echinomycin is a peptide antibiotic. It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha .

Synthesis Analysis

Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS). It is isolated from various bacteria such as Streptomyces lasalienis . The biosynthesis of echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis .Molecular Structure Analysis

Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . The structure of Ecm16, a protein involved in echinomycin resistance, closely resembles that of UvrA, the DNA damage sensor component of the prokaryotic nucleotide excision repair system .Chemical Reactions Analysis

Echinomycin interacts with DNA through three different interactions: Van der Waals forces, hydrogen bonding, and intercalation . The mechanism is proposed to proceed through two steps. Initially, Emc18 transfers the activated methyl group from SAM to one of the sulfur atoms in the disulfide bond. Secondly, deprotonation of the alpha proton to the tertiary sulfonium cation promotes the rearrangement for the formation of the thioacetal bond .Physical and Chemical Properties Analysis

Echinomycin has a molar mass of 1101.26 g/mol . It is supplied as a lyophilized powder. For a 1 mM stock, reconstitute 1 mg of powder in 0.91 mL of DMSO . It is soluble in DMSO at 5 mg/mL .Aplicaciones Científicas De Investigación

Actividad Antitumoral

La echinomicina exhibe una potente actividad antitumoral contra varios tipos de cáncer. Se ha demostrado que es eficaz para inhibir la proliferación de células en cánceres como el carcinoma hepatocelular, melanoma, leucemia, cáncer de mama y glioma . Su mecanismo de acción implica la bis-intercalación y la unión de alta afinidad a las bases 5′-CG del ADN, evitando el desenrollado de la doble hélice y, por lo tanto, inhibiendo la replicación del ADN cromosómico .

Efectos Antiproliferativos y Antiinvasivos en Glioblastoma

Estudios han demostrado que la this compound encapsulada en complejos de inclusión de ciclodextrina e incorporada en liposomas puede inhibir significativamente la proliferación e invasión celular en modelos de glioblastoma . Esta encapsulación mejora la solubilidad y la potencia terapéutica, ofreciendo potencialmente un nuevo enfoque para el tratamiento del glioblastoma .

Muerte Mediada por Autofagia en Cáncer de Páncreas

La this compound se ha reutilizado para el tratamiento del cáncer de páncreas a través de sistemas de nanoentrega dirigidos activamente. Este enfoque induce la muerte celular mediada por autofagia en el cáncer de páncreas quimiorresistente, proporcionando una alternativa prometedora a las terapias tradicionales basadas en la apoptosis .

Estatus de Medicamento Huérfano para la Leucemia Mieloide Aguda (LMA)

El compuesto ha recibido el estatus de medicamento huérfano para la LMA en los Estados Unidos debido a su capacidad de matar selectivamente las células iniciadoras de la leucemia sin dañar las células madre normales. Esta citotoxicidad selectiva la convierte en una valiosa herramienta de investigación para el desarrollo de terapias dirigidas para la LMA recidivante .

Inhibición del Factor Inducible por Hipoxia-1 (HIF-1)

La this compound es un potente inhibidor de la unión al ADN del HIF-1, un factor que controla los genes necesarios para la biología tumoral, incluido el crecimiento celular, la glucólisis, la angiogénesis, la metástasis y la invasión . Al inhibir el HIF-1, la this compound puede interrumpir los procesos celulares que contribuyen al desarrollo y la progresión del tumor.

Desarrollo de Nuevas Formulaciones y Sistemas de Entrega

Debido a su baja biodisponibilidad y solubilidad en agua, se están realizando investigaciones para desarrollar nuevas formulaciones y sistemas de entrega para la this compound. Estos incluyen la complejación con ciclodextrinas y la encapsulación en liposomas para mejorar su solubilidad y reducir los efectos secundarios, haciéndola más adecuada para aplicaciones clínicas .

Mecanismo De Acción

Echinomycin, also known as Levomycin, is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus . This compound has been the subject of extensive research due to its potent antibacterial, anticancer, and antiviral activities .

Target of Action

Echinomycin primarily targets DNA and hypoxia-inducible factor 1 alpha (HIF1alpha) . It binds to DNA at two specific sites, thereby blocking the binding of HIF1alpha . This interaction inhibits RNA synthesis and controls cellular proliferation in eukaryotes .

Mode of Action

Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . This structure allows Echinomycin to intercalate into DNA, inserting a pair of aromatic ring groups between adjacent base pairs of the DNA . This bis-intercalation prevents the unwinding of the double helical DNA, thus inhibiting the replication of chromosomal DNA .

Biochemical Pathways

Echinomycin affects several biochemical pathways. It inhibits HIF-1α-mediated transcription , which is involved in various cellular processes such as angiogenesis, erythropoiesis, cell cycle, metabolism, and apoptosis . These processes are crucial for metastasis and tumor progression .

Result of Action

Echinomycin’s action results in molecular and cellular effects. It selectively kills leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without normal stem cell toxicity . It also exhibits broad effectiveness against a panel of primary AML blast cells . Furthermore, Echinomycin can induce long-term complete remission in a murine model of relapsed AML .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Echinomycin. It is known that the survival and transmission of Echinococcus spp., the causative agent of echinococcosis, are affected by natural environmental factors . .

Safety and Hazards

Direcciones Futuras

Echinomycin has been repurposed for treatment of pancreatic cancer. Tumor-specific uptake, biodistribution, efficacy of nanodelivered echinomycin, and mechanism of cell death were assessed in aggressive, metastatic models of pancreatic cancer . The nanomaterial will provide a promising and broadly effective antifungal strategy and represent a potentially repositionable candidate for the treatment of fungal infections .

Análisis Bioquímico

Biochemical Properties

Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction with DNA and RNA synthesis inhibition is a crucial aspect of Echinomycin’s biochemical properties .

Cellular Effects

Echinomycin has been shown to have significant effects on various types of cells. It inhibits HIF-1α and HIF-1β binding to a hypoxia-responsive element sequence of promoters of hypoxia-responsive genes . This inhibition impacts cell survival, glycolysis, angiogenesis, migration, and invasion, all of which are crucial for tumor progression and metastasis .

Molecular Mechanism

Echinomycin exerts its effects at the molecular level primarily through its interaction with DNA. It intercalates into DNA at two specific sites, blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction inhibits the DNA-binding activity of HIF-1, a transcription factor that controls genes involved in crucial aspects of cancer biology .

Temporal Effects in Laboratory Settings

Echinomycin’s effects over time in laboratory settings have been observed in various studies. For instance, it was found that echinomycin did not inhibit fracture healing or callus formation in an in vivo murine standard femur fracture model

Dosage Effects in Animal Models

The effects of Echinomycin vary with different dosages in animal models. For instance, in a study on immature rats primed with gonadotropins, it was found that Echinomycin significantly decreased ET-2 mRNA level in the ovaries after treatment . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Echinomycin is involved in unique metabolic pathways. Its biosynthesis starts with molecule QC, with L-tryptophan as the precursor . The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP) . The biosynthesis of Echinomycin involves several enzymes and cofactors, but the effects on metabolic flux or metabolite levels need further exploration.

Subcellular Localization

The subcellular localization of Echinomycin is likely to be in the nucleus due to its ability to intercalate into DNA

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Echinomycin involves the coupling of two peptide chains followed by the formation of an aziridine ring.", "Starting Materials": [ "L-tryptophan", "L-proline", "L-valine", "L-leucine", "L-aspartic acid", "L-serine", "L-threonine", "L-cysteine", "L-phenylalanine", "L-tyrosine", "L-arginine", "L-lysine", "L-histidine", "Boc-protected amino acids", "Fmoc-protected amino acids", "Benzyl chloroformate", "Diisopropylcarbodiimide", "N-hydroxysuccinimide", "Triethylamine", "Tetrabutylammonium fluoride", "Trifluoroacetic acid", "Acetic anhydride", "Trichloroacetic acid", "Ethyl chloroformate", "Sodium azide", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrogen peroxide", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Dichloromethane", "Diethyl ether", "Toluene", "Acetonitrile", "Dimethylformamide", "Dimethyl sulfoxide", "Water" ], "Reaction": [ "Coupling of two peptide chains using Boc- or Fmoc-protected amino acids and benzyl chloroformate as a coupling agent", "Deprotection of Boc or Fmoc groups using trifluoroacetic acid or tetrabutylammonium fluoride", "Formation of aziridine ring using ethyl chloroformate and sodium azide", "Reduction of aziridine ring using sodium borohydride or sodium cyanoborohydride", "Oxidation of thioether using hydrogen peroxide or sodium periodate", "Cleavage of peptide from resin using trifluoroacetic acid or hydrogen fluoride", "Purification of Echinomycin using chromatography techniques" ] } | |

Número CAS |

512-64-1 |

Fórmula molecular |

C51H64N12O12S2 |

Peso molecular |

1101.3 g/mol |

Nombre IUPAC |

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1 |

Clave InChI |

AUJXLBOHYWTPFV-RQLJINDISA-N |

SMILES isomérico |

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

SMILES canónico |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Apariencia |

Solid powder |

| 512-64-1 | |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Bulk: Should be stored at 5 °C or less. |

Solubilidad |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Echinomycin; Antibiotic A 654I; NSC 13502; NSC 526417; Quinomycin A; SK 302B; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE](/img/structure/B1671004.png)

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)

![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)